2-(4-Nitrophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group, an oxoethyl group, and a carboxylate group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then cyclized with phenylhydrazine to form the oxazole ring. The final step involves the esterification of the oxazole derivative with methyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid and 2-(4-Nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or modulate inflammatory pathways by binding to key proteins. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: Lacks the nitrophenyl and oxoethyl groups, making it less reactive in certain chemical reactions.
2-(4-Aminophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate: A reduced form of the target compound with different biological activities.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is unique due to the presence of both the nitrophenyl and oxoethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound versatile for various applications.
Properties
Molecular Formula |
C19H14N2O6 |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H14N2O6/c1-12-17(18(20-27-12)14-5-3-2-4-6-14)19(23)26-11-16(22)13-7-9-15(10-8-13)21(24)25/h2-10H,11H2,1H3 |
InChI Key |
KYUSWIYEVZPNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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